(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
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Overview
Description
(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol, also known as BPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPEB is a synthetic compound that belongs to the class of benzoxazine derivatives. It has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of (4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is not fully understood, but it is believed to interact with the GABA receptor system in the brain. This compound has been shown to bind to the GABA receptor with high affinity, which may lead to increased GABAergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and anticonvulsant effects in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol in lab experiments is its high affinity for the GABA receptor, which makes it a useful tool for studying the GABAergic system. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of (4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol in scientific research. One potential application is the development of new drugs for the treatment of anxiety and seizure disorders. This compound may also be useful in the development of new imaging agents for the diagnosis of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Synthesis Methods
The synthesis of (4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol involves a multi-step process that requires the use of various chemicals and reagents. The initial step involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a palladium catalyst to form 4-benzyl-3-phenylbut-3-en-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-benzyl-3-phenyl-2,3-dihydro-1,3-oxazine. The final step involves the reaction of the oxazine intermediate with formaldehyde to form this compound.
Scientific Research Applications
(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol has been used extensively in scientific research due to its potential applications in various fields. It has been used as a ligand in the development of new drugs and in the study of drug-receptor interactions. This compound has also been used in the development of new imaging agents for the diagnosis of various diseases.
properties
IUPAC Name |
[(3S)-4-benzyl-3-(2-phenylethynyl)-2H-1,4-benzoxazin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c26-18-24(16-15-20-9-3-1-4-10-20)19-27-23-14-8-7-13-22(23)25(24)17-21-11-5-2-6-12-21/h1-14,26H,17-19H2/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZDCNPAJMLAQF-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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